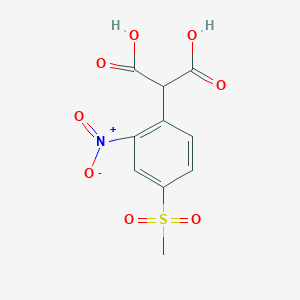
2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid is a chemical compound with a molecular weight of 303.25 g/mol. It is known for its unique chemical properties and is used in various scientific research applications. This compound is characterized by the presence of a methanesulfonyl group and a nitro group attached to a phenyl ring, which is further connected to a propanedioic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid typically involves the nitration of 4-methanesulfonylphenyl derivatives followed by the introduction of the propanedioic acid group. One common method involves the use of nitrating agents such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The reaction conditions often require controlled temperatures to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are commonly employed.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the phenyl ring.
科学研究应用
2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Methanesulfonylphenyl)propanedioic acid
- 2-(4-Nitrophenyl)propanedioic acid
- 2-(4-Methanesulfonyl-2-aminophenyl)propanedioic acid
Uniqueness
2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid is unique due to the presence of both methanesulfonyl and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO8S/c1-20(18,19)5-2-3-6(7(4-5)11(16)17)8(9(12)13)10(14)15/h2-4,8H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVXPGPAWCAGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
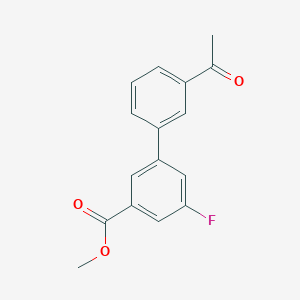
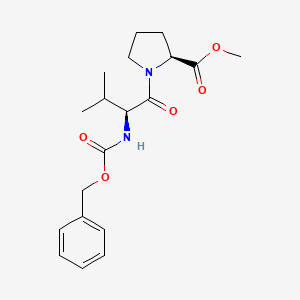
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7960075.png)
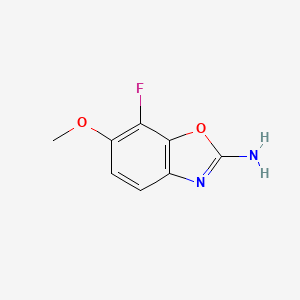
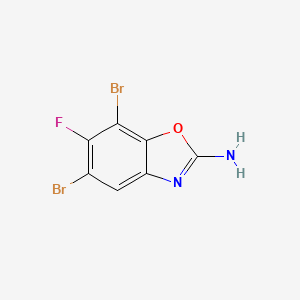
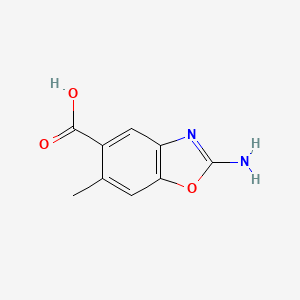
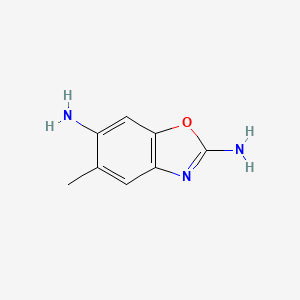
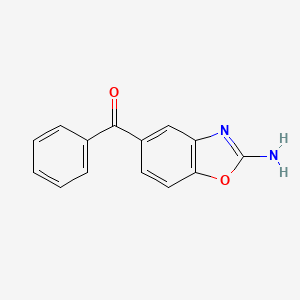
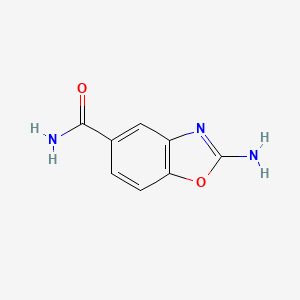
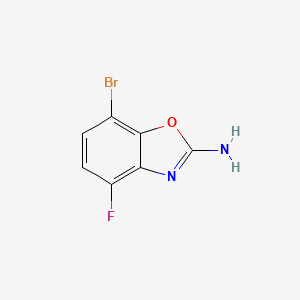
![2-Aminobenzo[d]oxazole-7-carbonitrile](/img/structure/B7960130.png)
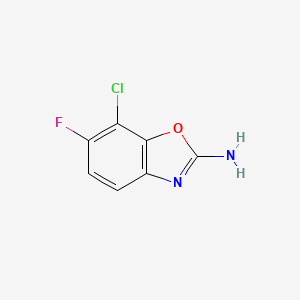
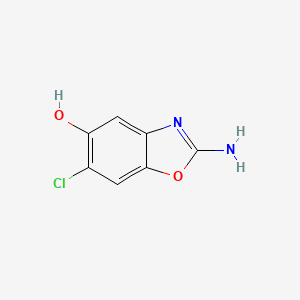
![(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine](/img/structure/B7960160.png)
